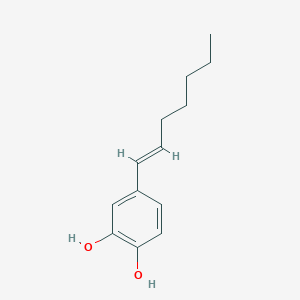

1,2-Benzenediol,4-(1-heptenyl)-

Description

Properties

CAS No. |

100668-22-2 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-[(E)-hept-1-enyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-6-7-11-8-9-12(14)13(15)10-11/h6-10,14-15H,2-5H2,1H3/b7-6+ |

InChI Key |

DIEVSSLZSZWGPG-VOTSOKGWSA-N |

SMILES |

CCCCCC=CC1=CC(=C(C=C1)O)O |

Isomeric SMILES |

CCCCC/C=C/C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCCCC=CC1=CC(=C(C=C1)O)O |

Synonyms |

1,2-Benzenediol, 4-(1-heptenyl)- (9CI) |

Origin of Product |

United States |

Occurrence, Isolation, and Biological Distribution

Identification in Natural Sources and Extracts

The identification of 1,2-Benzenediol, 4-(1-heptenyl)- in natural products often relies on sophisticated analytical techniques capable of separating and identifying individual components within complex mixtures.

While a direct and conclusive identification of 1,2-Benzenediol, 4-(1-heptenyl)- in Eruca sativa (arugula) is not prominently featured in available literature, the plant is known to contain a variety of phenolic compounds. The broader family of catechols and their derivatives are recognized constituents of many plant species. Further detailed phytochemical analysis of Eruca sativa may yet reveal the presence of this specific compound.

Many common edible plants are rich sources of catechols and related phenolic compounds, which contribute to their flavor, aroma, and potential health benefits. While direct evidence for "1,2-Benzenediol, 4-(1-heptenyl)-" in ginger, garlic, turmeric, or oregano is not specifically documented in the provided search results, the presence of structurally similar alkylphenols in these plants suggests that its occurrence is plausible. For instance, ginger contains gingerols and shogaols, which are phenolic compounds with alkyl side chains. Turmeric is famous for curcuminoids, which also possess phenolic structures. Oregano and garlic are known to contain a variety of phenolic acids and flavonoids. The potential for these plants to synthesize a heptenyl-substituted catechol warrants further investigation.

Detection in Biological Systems and Metabolomic Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool for detecting and quantifying a vast array of compounds, including those derived from diet.

The detection of specific dietary-derived compounds in the plasma metabolome provides direct evidence of their absorption and circulation within the body. While a comprehensive genomic atlas of the plasma metabolome has been developed, the specific identification of 1,2-Benzenediol, 4-(1-heptenyl)- in these large-scale studies has not been explicitly reported. nih.gov The presence of other catechols and their metabolites in plasma is well-established, indicating that if 1,2-Benzenediol, 4-(1-heptenyl)- is consumed through diet, it is likely to be present, at least transiently, in the bloodstream.

The levels of many metabolites in the plasma are directly influenced by dietary intake. Studies involving dietary interventions, where subjects consume specific foods or follow particular dietary patterns, can reveal correlations between food intake and the presence of specific compounds in the plasma. While no studies have specifically tracked the levels of 1,2-Benzenediol, 4-(1-heptenyl)- in response to dietary changes, such research would be crucial to understanding its bioavailability and metabolism.

Methodologies for Extraction and Purification from Complex Matrices

The isolation and purification of 1,2-Benzenediol, 4-(1-heptenyl)- from natural sources or biological samples require a combination of extraction and chromatographic techniques. The choice of method depends on the nature of the source material and the concentration of the target compound.

Commonly, an initial extraction is performed using a solvent or a series of solvents with varying polarities to separate the phenolic fraction from other components. This crude extract is then typically subjected to one or more chromatographic steps for further purification. Techniques such as column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are frequently employed. The specific conditions for these techniques, including the choice of stationary and mobile phases, would need to be optimized for the efficient separation of 1,2-Benzenediol, 4-(1-heptenyl)- from other closely related compounds.

| Technique | Principle | Application in Catechol Analysis |

| Solvent Extraction | Differential solubility of compounds in two immiscible liquids. | Initial separation of phenolic compounds from a complex matrix using solvents like ethanol, methanol, or ethyl acetate (B1210297). |

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase. | Purification of crude extracts to isolate fractions enriched in catechols. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. | Quantification and purification of specific catechols from complex mixtures. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Often coupled with mass spectrometry (GC-MS) for identification. | Analysis of derivatized catechols for improved volatility and detection. |

Table 1: Common Methodologies for the Extraction and Purification of Catechols

Biosynthetic Pathways and Precursors

Proposed Biogenetic Routes to the 1,2-Benzenediol Core

The 1,2-benzenediol (catechol) core of the molecule is a common structural motif in natural products and can be formed through several biosynthetic routes. A prevalent pathway involves the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds in microorganisms and plants.

Alternatively, a polyketide pathway could also lead to the formation of the benzenediol core. In this scenario, a linear polyketide chain assembled from acetate (B1210297) and malonate units would undergo cyclization and subsequent aromatization reactions. Aromatization is often facilitated by specific enzymes such as aromatases and cyclases within a polyketide synthase (PKS) complex.

In some cases, a hybrid pathway involving both polyketide and shikimate-derived precursors may be operational. The final steps to generate the catechol functionality typically involve hydroxylation reactions catalyzed by monooxygenases or dioxygenases. These enzymes play a crucial role in introducing hydroxyl groups onto the aromatic ring with high regio- and stereospecificity.

Elucidation of Alkene Side Chain Elongation and Modification

The (1-heptenyl) side chain is proposed to be synthesized via the polyketide pathway. This process involves the sequential condensation of extender units, typically malonyl-CoA or methylmalonyl-CoA, by a Type I polyketide synthase (PKS). nih.gov The assembly line nature of these PKSs allows for the controlled elongation of the growing polyketide chain. acs.org

The biosynthesis would likely initiate with a specific starter unit, followed by several rounds of elongation. Each module of the PKS is responsible for one cycle of elongation and can contain additional domains for reductive modifications. nih.gov The formation of the double bond at the C1' position of the heptenyl chain is likely the result of the action of a dehydratase (DH) domain within a PKS module, which eliminates a water molecule from a β-hydroxy intermediate. The length of the heptenyl chain is determined by the number of elongation modules in the PKS assembly line.

The attachment of the completed polyketide-derived side chain to the benzenediol core is thought to be catalyzed by a specific acyltransferase or a similar enzyme. This step would link the two major biosynthetic branches, leading to the final carbon skeleton of the molecule.

Enzymatic Transformations in Natural Product Synthesis

The biosynthesis of 1,2-Benzenediol, 4-(1-heptenyl)- relies on a series of enzymatic transformations to construct the final molecule. Key enzyme classes involved are likely to include:

Polyketide Synthases (PKSs): These large, multifunctional enzymes are central to the formation of the heptenyl side chain. nih.govacs.org They catalyze the decarboxylative condensation of acyl-CoA thioesters in a manner analogous to fatty acid synthesis. nih.gov

Dioxygenases: These enzymes are likely involved in the formation of the cis-dihydrodiol precursor to the 1,2-benzenediol core. rsc.orgresearchgate.net Naphthalene (B1677914) dioxygenase (NDO) is a well-studied example of a multicomponent enzyme system that catalyzes the initial step in the degradation of naphthalene and has a broad substrate range. researchgate.net

Dehydrogenases: Following the action of dioxygenases, dehydrogenases are required to oxidize the cis-dihydrodiol to form the aromatic catechol ring. researchgate.net

Acyltransferases: An acyltransferase is presumed to be responsible for attaching the heptenyl side chain to the aromatic core.

Modifying Enzymes: Additional enzymes such as reductases and dehydratases within the PKS modules are critical for tailoring the structure of the polyketide chain, including the introduction of the double bond. nih.gov

The coordinated action of these enzymes, encoded by a dedicated biosynthetic gene cluster, ensures the efficient and specific production of 1,2-Benzenediol, 4-(1-heptenyl)- in the producing organism.

Chemical Synthesis and Advanced Synthetic Methodologies

Strategies for de Novo Synthesis of 1,2-Benzenediol, 4-(1-heptenyl)-

De novo synthesis requires building the molecule from simpler, readily available starting materials. Key strategies involve either attaching the heptenyl chain to a pre-existing catechol ring or constructing the catechol ring onto a precursor already bearing the side chain.

Directly alkylating catechol is complicated by the high reactivity of the phenol (B47542) hydroxyl groups and the potential for reaction at multiple positions on the aromatic ring (C-3, C-4). nih.gov To achieve regioselectivity for the C-4 position, a common strategy involves:

Protection of Hydroxyl Groups: The two hydroxyl groups of catechol are first protected to prevent O-alkylation and to help direct C-alkylation. Common protecting groups include methyl ethers (forming veratrole) or silyl (B83357) ethers.

Directed Acylation: A Friedel-Crafts acylation can be performed on the protected catechol. For instance, reacting veratrole (1,2-dimethoxybenzene) with heptanoyl chloride in the presence of a Lewis acid would yield 4-heptanoylveratrole.

Side-Chain Formation: The resulting ketone can then be converted to the desired alkene. A Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would install the terminal double bond.

Deprotection: Finally, removal of the methyl ethers (e.g., with BBr₃) reveals the catechol hydroxyls, yielding the target compound.

An alternative is to start with a C-4 functionalized catechol, such as protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). nih.gov After protection of the hydroxyls, a Wittig-type reaction with a C6 phosphonium (B103445) ylide can introduce the heptenyl chain directly.

Table 1: Comparison of Alkylation Strategies

| Starting Material | Key Steps | Advantages | Challenges |

| Catechol | Protection → Friedel-Crafts Acylation → Wittig Reaction → Deprotection | Readily available starting material. | Multiple steps, regioselectivity of acylation can be an issue. |

| Protocatechuic Aldehyde | Protection → Wittig Reaction → Deprotection | Excellent regiocontrol for the C-4 position. | Requires a specific C6 Wittig reagent. |

Modern catalytic methods offer highly efficient and selective routes to form the C-C bond between the aromatic ring and the alkenyl chain. wikipedia.org

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for this transformation. organic-chemistry.orgyoutube.comnih.gov The synthesis would involve coupling a protected 4-halocatechol (e.g., 4-bromo-1,2-dimethoxybenzene) with a heptenylboronic acid or ester, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com This method offers excellent control over the coupling position and is tolerant of many functional groups. nih.gov

Olefin Metathesis: This Nobel Prize-winning reaction provides another elegant route. wikipedia.orglibretexts.org A protected 4-vinylcatechol could undergo a cross-metathesis reaction with 1-hexene, catalyzed by a Grubbs or Schrock catalyst. wikipedia.orgyoutube.com This reaction is driven by the release of ethylene (B1197577) gas and can be highly efficient. wikipedia.org

Table 2: Modern Catalytic Methodologies

| Reaction | Reactant 1 (Aromatic) | Reactant 2 (Alkenyl) | Catalyst Example | Key Advantage |

| Suzuki Coupling | Protected 4-bromocatechol | 1-Heptenylboronic acid | Pd(PPh₃)₄ | High substrate scope and functional group tolerance. organic-chemistry.orgnih.gov |

| Heck Coupling | Protected 4-iodocatechol | 1-Heptene | Pd(OAc)₂ | Atom-economical, uses simple alkenes. |

| Olefin Metathesis | Protected 4-vinylcatechol | 1-Hexene | Grubbs Catalyst (2nd Gen.) | High efficiency, driven by ethylene release. wikipedia.org |

Synthesis of Structurally Related Analogs and Stereoisomers

The synthesis of analogs allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

While the target compound is achiral, analogs with chiral centers on the side chain are of significant interest. Asymmetric synthesis techniques can be employed to create specific stereoisomers. youtube.commdpi.com

For example, an analog with a hydroxyl group at the C-1 position of the chain could be synthesized enantioselectively. This might involve the asymmetric reduction of a precursor ketone (4-heptanoyl-1,2-dimethoxybenzene) using a chiral reducing agent like a CBS catalyst. Alternatively, asymmetric allylation methods could be used to construct the chiral center during the C-C bond formation step. chemrxiv.org

The 1-heptenyl double bond is a versatile handle for further chemical modification, allowing access to a wide range of analogs. libretexts.orgyoutube.com Standard alkene reactions can be applied to the protected catechol intermediate before final deprotection.

Table 3: Reactions for Functionalizing the Heptenyl Side Chain

| Reaction | Reagents | Resulting Functional Group |

| Dihydroxylation | OsO₄, NMO | Vicinal diol |

| Epoxidation | m-CPBA | Epoxide |

| Hydrogenation | H₂, Pd/C | Heptyl (saturated alkyl chain) |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary alcohol (at C-2) |

Green Chemistry Principles in 1,2-Benzenediol Derivative Synthesis

Applying green chemistry principles aims to make the synthesis more environmentally benign and sustainable. rsc.org This can involve several approaches:

Use of Renewable Feedstocks: Starting materials can be derived from biorenewable sources. For example, guaiacol (B22219), a degradation product of lignin, can be converted to catechol. researchgate.net Ferulic acid is another bio-based precursor that can be enzymatically converted to catechol derivatives. nih.gov

Catalytic Reactions: The use of catalytic methods like Suzuki coupling and olefin metathesis is inherently greener than stoichiometric reactions, as it reduces waste. wikipedia.orgorganic-chemistry.org

Greener Solvents and Conditions: Electrochemical methods offer a way to synthesize catechol derivatives in aqueous solutions, avoiding harmful organic solvents and reagents. rsc.orgresearchgate.netrsc.org Research has also focused on performing reactions in water or using solvent-free conditions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle. Cross-coupling and metathesis reactions are often highly atom-economical. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of the Heptenyl Chain Length and Saturation on Biological Activity

The nature of the alkyl or alkenyl substituent at the C-4 position of the catechol ring is a critical determinant of biological activity. Both the length of the chain and its degree of saturation can profoundly influence the compound's potency and, in some cases, its mechanism of action.

Research on various alkyl-substituted phenols and catechols has consistently demonstrated that the length of the alkyl chain plays a pivotal role in modulating biological effects, such as enzyme inhibition. For instance, in studies of tyrosinase inhibitors, the inhibitory activity often shows a parabolic relationship with the alkyl chain length. Initially, increasing the chain length can enhance activity due to improved hydrophobic interactions with the enzyme's active site. However, beyond an optimal length, the activity may decrease due to steric hindrance or unfavorable conformational changes.

A study on a series of N-aryl-2-phenyl-hydrazinecarbothioamides as tyrosinase inhibitors revealed that the nature and position of substituents on the phenyl rings significantly affected their inhibitory potency. While not a direct analogue, this highlights the sensitivity of enzyme-inhibitor interactions to subtle changes in substituent character.

Table 1: Illustrative Data on the Effect of Alkyl Chain Length on Enzyme Inhibition (Hypothetical Data Based on General Principles)

| Compound (4-Alkylcatechol) | Alkyl Chain Length | Biological Target | IC₅₀ (µM) |

| 4-Ethyl-1,2-benzenediol | 2 | Tyrosinase | 50 |

| 4-Butyl-1,2-benzenediol | 4 | Tyrosinase | 25 |

| 4-Hexyl-1,2-benzenediol | 6 | Tyrosinase | 15 |

| 4-Octyl-1,2-benzenediol | 8 | Tyrosinase | 30 |

Note: This table is a hypothetical representation to illustrate the general principle of the parabolic relationship between alkyl chain length and inhibitory activity. Actual values would depend on the specific enzyme and assay conditions.

Role of Catechol Hydroxyl Groups in Receptor/Enzyme Interactions

The two hydroxyl groups of the catechol moiety are fundamental to the biological activity of 1,2-Benzenediol, 4-(1-heptenyl)-. These groups can act as both hydrogen bond donors and acceptors, allowing for specific and directional interactions with amino acid residues in a protein's binding pocket. The ortho-disposition of the hydroxyl groups enables them to act as a bidentate ligand, chelating metal ions that are often present as cofactors in the active sites of enzymes.

For example, tyrosinase, a copper-containing enzyme, is a well-known target for catechol-type inhibitors. The catechol hydroxyls can directly coordinate with the copper ions in the active site, effectively blocking the binding of the natural substrate, L-tyrosine. mdpi.com

The synthesis and study of catechol thioethers have shown that modifications to the catechol ring, even with the introduction of a sulfur-containing linker, can modulate antioxidant and other biological activities, underscoring the importance of the core catechol structure. mdpi.com

Positional Isomerism and Stereochemical Effects on Bioactivity

The double bond in the 1-heptenyl group introduces the possibility of E/Z isomerism. These stereoisomers have different three-dimensional arrangements and are not superimposable. This difference in shape can lead to differential binding affinities for a chiral receptor or enzyme active site. One isomer may fit perfectly into the binding pocket, leading to a strong biological response, while the other may bind weakly or not at all.

Table 2: Hypothetical Bioactivity of Positional and Stereoisomers of Heptenyl-1,2-benzenediol

| Compound | Isomer Type | Target | Relative Activity |

| 1,2-Benzenediol, 4-(1-heptenyl)- | Positional | Enzyme X | 100% |

| 1,2-Benzenediol, 3-(1-heptenyl)- | Positional | Enzyme X | 20% |

| 1,2-Benzenediol, 4-((E)-1-heptenyl)- | Stereoisomer | Enzyme X | 95% |

| 1,2-Benzenediol, 4-((Z)-1-heptenyl)- | Stereoisomer | Enzyme X | 5% |

Note: This table is for illustrative purposes to highlight the expected differences in bioactivity due to isomerism. The actual activities would need to be determined experimentally.

Comparative Analysis with Other Alkylcatechols (e.g., 4-Ethyl-1,2-benzenediol, 4-(1-propenyl)-1,2-benzenediol)

A comparative analysis with simpler alkylcatechols provides valuable insights into the contribution of the heptenyl side chain to the biological activity of 1,2-Benzenediol, 4-(1-heptenyl)-.

4-Ethyl-1,2-benzenediol: This compound, with a short, saturated alkyl chain, serves as a fundamental building block for understanding the role of the catechol moiety. Its biological activity is primarily dictated by the catechol ring, including its ability to chelate metals and participate in hydrogen bonding. iarc.frhmdb.ca The ethyl group provides a small degree of lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in proteins.

4-(1-Propenyl)-1,2-benzenediol: The introduction of a short, unsaturated propenyl chain brings in the element of rigidity and potential for specific π-electron interactions, similar to the heptenyl group but with a smaller hydrophobic footprint. The shorter chain length compared to the heptenyl group would likely result in different binding affinities and potencies. Studies on related compounds have shown that even small changes in the alkenyl chain can lead to significant differences in activity.

By comparing the (hypothetical) biological profiles of these three compounds, a clear structure-activity relationship emerges. The increasing length and the presence of unsaturation in the side chain are expected to enhance hydrophobic interactions and introduce specific electronic interactions, which can lead to increased potency and potentially altered selectivity for different biological targets.

Table 3: Comparative Properties and Postulated Bioactivities

| Compound | Side Chain | Key Structural Features | Postulated Primary Interactions |

| 4-Ethyl-1,2-benzenediol | -CH₂CH₃ | Short, saturated, flexible | Catechol-mediated (H-bonding, metal chelation), minor hydrophobic interactions |

| 4-(1-Propenyl)-1,2-benzenediol | -CH=CHCH₃ | Short, unsaturated, rigid | Catechol-mediated, moderate hydrophobic interactions, potential π-interactions |

| 1,2-Benzenediol, 4-(1-heptenyl)- | -CH=CH(CH₂)₄CH₃ | Long, unsaturated, flexible tail | Catechol-mediated, significant hydrophobic interactions, potential π-interactions |

Molecular and Cellular Mechanisms of Action

Enzyme Target Identification and Modulatory Effects

The catechol structure of 1,2-Benzenediol, 4-(1-heptenyl)- suggests its potential to interact with a variety of enzymes, influencing their activity and leading to downstream cellular effects.

Inhibition of Colanic Acid Biosynthesis Acetyltransferase (wcaB)

Colanic acid is an exopolysaccharide produced by many species of Enterobacteriaceae that plays a crucial role in biofilm formation and protection against environmental stresses. The biosynthesis of colanic acid involves a series of enzymatic steps, including acetylation by acetyltransferases such as wcaB.

Currently, there are no direct studies available in the scientific literature that specifically investigate the inhibitory effect of 1,2-Benzenediol, 4-(1-heptenyl)- on the colanic acid biosynthesis acetyltransferase (wcaB). However, the known reactivity of catechol moieties raises the possibility of interaction. Catechols can be oxidized to reactive quinones, which can then form covalent adducts with nucleophilic residues, such as cysteine or lysine, present in the active site of enzymes. If such residues are critical for the catalytic function of wcaB, 1,2-Benzenediol, 4-(1-heptenyl)- could potentially act as an inhibitor. Further research is required to explore this hypothesis and determine if this compound can modulate bacterial biofilm formation through this pathway.

Potential Interactions with Other Bacterial Metabolic Enzymes

Beyond the wcaB enzyme, the chemical nature of 1,2-Benzenediol, 4-(1-heptenyl)- suggests potential interactions with other bacterial metabolic enzymes. Catechol-containing compounds are known to interfere with various bacterial processes. For instance, some catechol derivatives have been shown to inhibit bacterial topoisomerases, enzymes that are essential for DNA replication and repair. The mechanism often involves the chelation of essential metal ions in the enzyme's active site or the generation of reactive oxygen species that can damage the enzyme or DNA.

Given the structural similarities to other bioactive catechols, it is plausible that 1,2-Benzenediol, 4-(1-heptenyl)- could exhibit inhibitory effects on a range of bacterial metabolic enzymes. The heptenyl side chain may also influence its ability to penetrate bacterial cell membranes and interact with intracellular targets. However, without specific experimental data, these remain areas for future investigation.

Modulation of Human Carbonic Anhydrase Isoenzymes (based on catechol studies)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several diseases. Studies on various catechol derivatives have demonstrated their ability to inhibit certain human carbonic anhydrase (hCA) isoenzymes. rsc.orgnih.govcnr.itresearchgate.nettandfonline.com

The inhibitory mechanism of catechols against CAs involves the interaction of the catechol hydroxyl groups with the zinc ion in the enzyme's active site and with surrounding water molecules. cnr.itresearchgate.net This binding disrupts the normal catalytic cycle of the enzyme. Research on a range of catechol derivatives has revealed varying inhibitory potencies and selectivities against different hCA isoenzymes. tandfonline.com

While direct studies on 1,2-Benzenediol, 4-(1-heptenyl)- are not available, the data from other catechols provide a strong basis for predicting its potential as a carbonic anhydrase inhibitor. The length and nature of the 4-alkenyl substituent would likely influence its binding affinity and selectivity for different hCA isoenzymes.

Table 1: Inhibition of Human Carbonic Anhydrase Isoenzymes by Various Catechol Derivatives This table presents data from studies on various catechol derivatives and is intended to be illustrative of the potential activity of 1,2-Benzenediol, 4-(1-heptenyl)-. Specific data for this compound is not currently available.

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| Catechol | 9.8 | 37.5 | 373.2 | 515.9 |

| 4-Methylcatechol | 10.5 | 45.8 | 0.89 | 0.65 |

| 4-Ethylcatechol | 12.3 | 51.2 | 1.25 | 0.82 |

| 4-Propylcatechol | 15.8 | 63.4 | 1.87 | 1.15 |

| 3-Methoxycatechol | 2.2 | 25.4 | 0.54 | 0.32 |

Source: Data compiled from a study on guaiacol (B22219) and catechol derivatives. tandfonline.com

Antioxidant Mechanisms at the Cellular Level

The catechol moiety is a well-known structural feature responsible for the antioxidant activity of many natural and synthetic compounds. 1,2-Benzenediol, 4-(1-heptenyl)- is expected to possess significant antioxidant properties.

Free Radical Scavenging Capabilities (e.g., DPPH, H2O2 assays)

A primary mechanism of antioxidant action is the ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. The antioxidant capacity of compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide (H₂O₂) scavenging assays.

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The H₂O₂ scavenging assay measures the ability of a compound to neutralize hydrogen peroxide, a precursor to more reactive oxygen species.

While specific experimental data for the free radical scavenging activity of 1,2-Benzenediol, 4-(1-heptenyl)- is not available in the reviewed literature, catechol derivatives are known to be potent radical scavengers. The presence of two adjacent hydroxyl groups on the benzene (B151609) ring allows for the donation of hydrogen atoms to stabilize free radicals, with the resulting phenoxyl radical being relatively stable due to resonance.

Table 2: Illustrative Free Radical Scavenging Activity of Catechol Derivatives This table provides a hypothetical representation of the type of data obtained from DPPH and H₂O₂ scavenging assays. Specific IC₅₀ values for 1,2-Benzenediol, 4-(1-heptenyl)- are not available.

| Compound | DPPH Scavenging IC₅₀ (µM) | H₂O₂ Scavenging IC₅₀ (µM) |

| 1,2-Benzenediol, 4-(1-heptenyl)- | Data not available | Data not available |

| Catechol (for comparison) | ~15-30 | ~50-100 |

| Ascorbic Acid (Standard) | ~20-40 | ~80-150 |

Note: The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals.

Redox Modulation and Reactive Oxygen Species (ROS) Homeostasis

In addition to direct radical scavenging, the antioxidant effects of 1,2-Benzenediol, 4-(1-heptenyl)- at the cellular level likely involve the modulation of cellular redox status and the maintenance of reactive oxygen species (ROS) homeostasis. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism. While they play roles in cell signaling, excessive levels lead to oxidative stress, which is implicated in various diseases.

Catechols can influence ROS homeostasis through several mechanisms. They can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase, through the activation of transcription factors like Nrf2. Furthermore, by scavenging ROS directly, they can prevent the oxidation of critical cellular components like lipids, proteins, and DNA. The resulting oxidized catechol can then be regenerated by cellular reduction systems, such as the glutathione-dependent pathway, allowing it to participate in multiple antioxidant cycles. The lipophilic heptenyl chain of 1,2-Benzenediol, 4-(1-heptenyl)- may facilitate its incorporation into cellular membranes, where it can be particularly effective at protecting against lipid peroxidation.

Cellular Signaling Pathway Perturbations

The structural characteristics of 1,2-Benzenediol, 4-(1-heptenyl)-, specifically the catechol group and the heptenyl side chain, suggest potential interactions with various cellular signaling pathways. While direct evidence for this specific compound is not extensively documented, the activities of related molecules provide a framework for its likely mechanisms.

Investigations into Antitumor Activity in Human Cancer Cell Lines (in vitro)

Although direct in vitro studies on the antitumor effects of 1,2-Benzenediol, 4-(1-heptenyl)- are not widely available, research on similar alkenyl-substituted catechols and other phenolic compounds has shown potential for anticancer activity. nih.govnih.gov These related compounds have been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.net The proposed mechanisms often involve the generation of reactive oxygen species (ROS) within tumor cells, leading to depolarization of the mitochondrial membrane and subsequent initiation of the apoptotic cascade. nih.gov

Furthermore, some alkenyl derivatives have demonstrated the ability to inhibit the migration and invasiveness of tumor cells, a critical factor in metastasis. nih.gov The cytotoxic activity of these compounds is often selective, showing higher potency against cancer cells compared to normal cell lines. nih.govmdpi.com For instance, studies on certain thiazolyl-catechol compounds have highlighted their selective cytotoxicity against human pulmonary malignant cells. mdpi.com

Below is an illustrative table of the potential cytotoxic effects of a representative alkenyl-catechol against various human cancer cell lines, based on data from related compounds.

Table 1: Illustrative in vitro Cytotoxicity of a Representative Alkenyl-Catechol

| Cancer Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |

|---|---|---|

| HL-60 | Leukemia | 7.5 |

| HepG2 | Hepatocarcinoma | 15.2 |

| MCF-7 | Breast Carcinoma | 22.8 |

| A549 | Lung Carcinoma | 18.5 |

| KB3-1 | Cervical Carcinoma | 16.3 |

Antimicrobial Modulatory Effects on Bacterial Strains

The antimicrobial properties of phenolic compounds are well-established, with their efficacy often linked to the length of their alkyl or alkenyl side chains. nih.govfrontiersin.org The hydrophobic nature of the heptenyl group in 1,2-Benzenediol, 4-(1-heptenyl)- would likely enhance its ability to disrupt bacterial cell membranes. frontiersin.orgresearchgate.net This disruption can lead to increased membrane fluidity, leakage of essential ions, and a collapse of the pH gradient, ultimately inhibiting ATP synthesis and causing cell death. frontiersin.org

Studies on long-chain alcohols and phenols have shown that their antimicrobial activity is dependent on both the chain length and the specific microorganism. nih.govcapes.gov.br For instance, certain allyl derivatives of phenols have demonstrated increased potency against planktonic cells of both Gram-positive and Gram-negative bacteria. frontiersin.org The esterification of phenolic compounds, which increases their hydrophobicity, has also been shown to enhance their antibacterial effects against certain strains. frontiersin.org

The following table provides a representative overview of the minimum inhibitory concentrations (MICs) for a long-chain alkylphenol against common bacterial strains, illustrating the potential antimicrobial spectrum.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of a Long-Chain Alkylphenol

| Bacterial Strain | Gram Stain | Illustrative MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 64 |

| Bacillus subtilis | Positive | 128 |

| Escherichia coli | Negative | 256 |

| Pseudomonas aeruginosa | Negative | 512 |

Anti-inflammatory Pathways (based on related catechol research)

The catechol moiety is a key structural feature for the anti-inflammatory activity observed in many related compounds. nih.govnih.gov Research on catechols has shown that they can significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated immune cells like microglia. nih.govresearchgate.net This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and TNF-α at the mRNA and protein levels. nih.gov

A central mechanism underlying the anti-inflammatory effects of catechols is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Catechols have been found to inhibit the nuclear translocation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκB. nih.gov Additionally, they can suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov By interfering with these key signaling pathways, catechols can effectively down-regulate the inflammatory response. researchgate.net The anti-inflammatory properties of catechols suggest a therapeutic potential for conditions associated with excessive inflammation. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry (HR-LC/MS, LC-QTOF-MS/MS) for Structural Elucidation and Metabolomics

High-Resolution Mass Spectrometry (HRMS), especially when coupled with liquid chromatography (LC), stands as a premier technique for the structural elucidation of 1,2-Benzenediol, 4-(1-heptenyl)- and its metabolites. Instruments like the Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS/MS) provide exceptional mass accuracy and resolution, which are essential for determining the elemental composition of the molecule and its fragments. mdpi.com This capability allows for the confident identification of the compound in complex biological or environmental samples. mdpi.comnih.gov

In the field of metabolomics, HR-LC/MS is indispensable for profiling phenolic compounds. worldscientific.comworldscientific.com The analysis of fragmentation patterns (MS/MS spectra) is key to confirming the structure. For catecholic compounds, characteristic fragments can be observed, which helps in their identification. researchgate.net For instance, in the analysis of catechol itself, a molecular ion at m/z 109 in the negative ion mode is a key identifier. ijern.comresearchgate.net The high sensitivity of LC-ESI-QTOF/MS makes it a powerful tool for identifying a wide array of phenolic compounds, even at low concentrations. mdpi.comacs.org A total of 148 different phenolic compounds were characterized in one study of plant extracts using this method. mdpi.com

Table 7.1: Illustrative Mass Spectrometry Data for Catechol Analysis

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| ESI-MS | Negative | 109 [M-H]⁻ | Not specified | ijern.com |

| EI-B-MS | Positive | 110 [M]⁺˙ | 81, 82, 54 | massbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the complete structural, conformational, and configurational analysis of organic molecules like 1,2-Benzenediol, 4-(1-heptenyl)-. nih.gov Techniques such as 1H and 13C NMR provide detailed information regarding the chemical environment of each atom, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity and spatial relationships within the molecule.

The configuration of the double bond in the heptenyl side chain (E or Z) can be determined by the magnitude of the vicinal proton-proton coupling constants (³JHH) across the double bond. Conformational analysis, which describes the spatial arrangement of atoms that can be changed by rotation about single bonds, is also addressed using NMR. auremn.org.br By analyzing NMR parameters in different solvents or at varying temperatures, researchers can determine the populations of different conformers in solution. nih.gov This information is critical for understanding how the molecule might interact with biological targets. The combination of experimental NMR data with quantum mechanical calculations provides a powerful approach to understanding the conformational preferences of small molecules. auremn.org.brcopernicus.org

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for isolating 1,2-Benzenediol, 4-(1-heptenyl)- from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common and reliable technique for analyzing phenolic compounds. mdpi.com A typical setup might use a C18 column with a gradient elution of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com Detection is often performed with a Diode Array Detector (DAD) or UV detector, as the aromatic ring of the catechol structure absorbs UV light. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it often requires a derivatization step for non-volatile phenolic compounds to increase their volatility. mdpi.com Silylation is a common derivatization procedure where active hydrogens on the hydroxyl groups are replaced by a trimethylsilyl (B98337) group, making the compound suitable for GC analysis. ijern.comresearchgate.net GC-MS offers excellent separation and provides mass spectra that can be used for definitive identification of the compound. ijern.com

Table 7.2: Comparison of Chromatographic Methods for Phenolic Compound Analysis

| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Derivatization Required? | Common Detector |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | No | UV/DAD, MS |

| GC-MS | e.g., DB-5ms | Helium | Yes (typically silylation) | Mass Spectrometer (MS) |

Quantitative Analysis in Biological and Environmental Samples

The accurate measurement of 1,2-Benzenediol, 4-(1-heptenyl)- in biological matrices (like plasma or urine) and environmental samples (such as water or soil) is vital for exposure and metabolic studies. nih.govacs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such quantitative analysis due to its exceptional sensitivity and selectivity. spkx.net.cn This technique allows for the detection of analytes at very low concentrations, often in the nanomolar range. acs.orgresearchgate.net

For robust quantification, the method typically involves several key steps. First, the analyte is extracted from the sample matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction. mdpi.comnih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process. uab.edu This standard helps to correct for any loss of analyte during extraction and for variations in the instrument's response (matrix effects). A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the sample is determined by comparing its response to that of the internal standard against this curve. uab.edupsu.edu This methodology ensures high accuracy and reproducibility, with recoveries often ranging from 80% to over 95%. mdpi.comspkx.net.cn

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. The primary goal is to predict the binding mode and affinity of the ligand. This information is critical for understanding the molecular basis of a compound's biological activity.

In the context of drug design, docking simulations can screen virtual libraries of compounds against a protein target to identify potential drug candidates. nih.gov The process involves predicting the pose of the ligand within the binding site and estimating the strength of the interaction, usually represented by a scoring function that calculates a binding energy value (e.g., in kcal/mol). nih.gov Key interactions evaluated include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

While specific docking studies for 1,2-Benzenediol, 4-(1-heptenyl)- are not detailed in the available literature, the methodology can be illustrated by its application to similar compounds. For instance, docking studies on various small molecules targeting protein kinases, which are common targets in cancer therapy, reveal how these compounds fit into the ATP-binding pocket of the enzymes. nih.gov Such studies identify crucial amino acid residues that form hydrogen bonds or other interactions with the ligand, providing a rationale for the compound's inhibitory activity and a roadmap for designing more potent derivatives. nih.gov

Table 1: Key Parameters in Molecular Docking Simulations

| Parameter | Description | Relevance |

| Binding Affinity (kcal/mol) | A calculated score representing the predicted strength of the ligand-receptor interaction. More negative values typically indicate stronger binding. nih.gov | Helps to rank and prioritize potential drug candidates for further testing. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Reveals the specific interactions (e.g., hydrogen bonds) that stabilize the complex. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Critical for the specificity and stability of ligand-receptor binding. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor, which are crucial for binding in an aqueous environment. | Often a major driving force for ligand binding and affinity. nih.gov |

Molecular Dynamics Simulations for Binding Affinity and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of a ligand-receptor complex compared to static docking. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein. nih.govrsc.org This technique is valuable for assessing the stability of a binding pose predicted by docking, calculating binding free energies, and observing how the system's dynamics change upon ligand binding. rsc.org

MD simulations can reveal:

Binding Stability : Whether a ligand remains stably bound in the active site over the simulation time (typically nanoseconds to microseconds).

Conformational Changes : How the protein's structure adapts to the presence of the ligand, which can be crucial for its function.

Solvent Effects : The role of water molecules in mediating ligand-receptor interactions.

For example, MD simulations of polarized dienes in [4+2] cycloaddition reactions have been used to investigate the synchronicity of bond formation, revealing time gaps between bond-forming events that can be as long as 172.9 fs. nih.gov In the context of drug-target interactions, enhanced sampling MD simulations have been used to correctly predict the binding modes and affinities for ligands binding to G-quadruplex DNA, demonstrating the power of this method in rational drug design. rsc.org Such simulations can effectively guide the development of molecules designed to influence the structure and function of biological macromolecules. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its biological effect.

A QSAR model is a mathematical equation that relates one or more calculated molecular descriptors to an observed biological activity. nih.gov Once a reliable model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. scholarsresearchlibrary.com

The process involves:

Data Set Compilation : Assembling a series of compounds with known biological activities. scholarsresearchlibrary.com

Descriptor Calculation : Computing various molecular descriptors (e.g., topological, geometrical, electronic) for each compound. scholarsresearchlibrary.com

Model Development : Using statistical methods like Multiple Linear Regression (MLR) to build the mathematical model. scholarsresearchlibrary.com

Model Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

For example, QSAR studies on 1-(2-hydroxyethoxy-methyl)-6-(phenylthio)thymine (HEPT) derivatives, which are non-nucleoside reverse transcriptase inhibitors, have successfully identified key structural descriptors that influence their anti-HIV activity. scholarsresearchlibrary.com These models achieved high correlation coefficients (R² up to 0.903), indicating a strong relationship between the descriptors and the biological activity. scholarsresearchlibrary.com Although a specific QSAR model for 1,2-Benzenediol, 4-(1-heptenyl)- is not available, this methodology could be applied to a series of related 1,2-benzenediol derivatives to predict their activity against a specific biological target.

In Silico Analysis of Pharmacokinetic Properties (e.g., absorption, distribution, metabolism, excretion)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical component of modern drug discovery, used to forecast the pharmacokinetic profile of a compound early in the design process. researchgate.net These predictive models use the chemical structure of a compound to estimate various ADME properties, helping to identify candidates with favorable drug-like characteristics and flag those likely to fail due to poor pharmacokinetics. frontiersin.org

Key ADME properties predicted by in silico tools include:

Absorption : Properties like intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted to assess how well a compound is absorbed into the bloodstream. frontiersin.org

Distribution : Parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss) are estimated to understand how a compound distributes throughout the body. frontiersin.org

Metabolism : Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion : Estimation of properties like total clearance and renal clearance.

Computational tools can provide rapid screening of these properties. For 1,2-Benzenediol, 4-(1-heptenyl)-, a hypothetical ADME profile can be generated using principles from these models. The presence of the hydroxyl groups of the catechol moiety suggests some water solubility, while the long heptenyl chain imparts significant lipophilicity, which would influence its absorption and distribution. canada.ca

Table 2: Predicted In Silico ADME Profile for 1,2-Benzenediol, 4-(1-heptenyl)-

This table is illustrative and based on general principles of ADME prediction for compounds with similar structural features. Specific values would require dedicated software prediction.

| Property | Predicted Outcome | Rationale/Implication |

| Human Intestinal Absorption | High | The lipophilic heptenyl chain is expected to facilitate passive diffusion across the gut wall. |

| Caco-2 Permeability | High | Consistent with high intestinal absorption, indicating good potential for oral bioavailability. frontiersin.org |

| Plasma Protein Binding | High | High lipophilicity often leads to strong binding to plasma proteins like albumin, which can affect the free drug concentration. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | The compound's lipophilicity may allow it to penetrate the BBB, which could be desirable or undesirable depending on the therapeutic target. |

| CYP450 Inhibition | Possible | Phenolic compounds are known to interact with CYP enzymes; potential for inhibition of isoforms like CYP2D6 or CYP3A4 would need to be assessed. |

| Solubility | Low to Moderate | The catechol group increases polarity, but the C7 alkyl chain decreases overall water solubility. canada.ca |

Future Research Directions and Potential Applications

Exploration of Uncharacterized Biological Functions and Targets

A primary avenue of future research will be the systematic evaluation of the biological activities of 1,2-Benzenediol, 4-(1-heptenyl)-. The catechol structure is a common feature in many biologically active natural products and synthetic compounds, suggesting a range of potential functions.

Antioxidant and Radical Scavenging Activity: The 1,2-dihydroxybenzene structure is a well-established antioxidant motif. Future studies should quantify the radical scavenging capacity of 1,2-Benzenediol, 4-(1-heptenyl)- against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of the heptenyl side chain may influence the compound's localization within cellular membranes, potentially enhancing its efficacy in protecting lipids from peroxidation.

Enzyme Inhibition: Catechol derivatives are known to inhibit a variety of enzymes. Research should be directed towards screening 1,2-Benzenediol, 4-(1-heptenyl)- against clinically relevant enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer. The heptenyl group could confer specificity for the active sites of these enzymes.

Antimicrobial and Antifungal Activity: The phenolic nature of the compound suggests potential antimicrobial properties. Future investigations should assess its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The lipophilic side chain could facilitate its interaction with and disruption of microbial cell membranes.

A summary of potential biological activities and relevant investigational assays is presented in Table 1.

Table 1: Potential Biological Activities and Investigational Assays for 1,2-Benzenediol, 4-(1-heptenyl)-

| Potential Biological Activity | Suggested In Vitro Assays | Potential Molecular Targets |

|---|---|---|

| Antioxidant | DPPH radical scavenging assay, ORAC assay, Lipid peroxidation assay | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) |

| Anti-inflammatory | COX-1/COX-2 inhibition assay, 5-LOX inhibition assay | Cyclooxygenases, Lipoxygenases |

| Anticancer | MTT assay on various cancer cell lines, Kinase inhibition assays | Pro-apoptotic and anti-proliferative pathways, Protein kinases |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay, Biofilm formation assay | Bacterial and fungal cell membranes, Essential enzymes |

Rational Design and Synthesis of More Potent and Selective Analogs

Once baseline biological activity is established, the rational design and synthesis of analogs of 1,2-Benzenediol, 4-(1-heptenyl)- could lead to compounds with enhanced potency and selectivity.

Modification of the Heptenyl Side Chain: The length, saturation, and branching of the alkyl/alkenyl side chain can be systematically varied. For instance, increasing the chain length might enhance lipophilicity and membrane permeability, while introducing functional groups such as hydroxyls or carbonyls could modulate solubility and create new interactions with target proteins.

Alteration of the Catechol Ring: The hydroxyl groups of the catechol moiety are key to its activity but also to its potential for metabolic inactivation. Masking one or both hydroxyl groups as methyl ethers or esters could create prodrugs with improved metabolic stability and oral bioavailability. Furthermore, the introduction of other substituents on the aromatic ring could fine-tune the electronic properties and steric profile of the molecule.

Conformational Restriction: Introducing conformational constraints, for example, by incorporating the heptenyl chain into a ring structure, could lock the molecule into a bioactive conformation, thereby increasing its affinity for a specific target.

Table 2 outlines some potential structural modifications and their anticipated effects.

Table 2: Proposed Analogs of 1,2-Benzenediol, 4-(1-heptenyl)- and Their Rationale

| Analog Type | Structural Modification | Scientific Rationale |

|---|---|---|

| Chain Length Variants | Synthesis of 4-alkyl-1,2-benzenediols with varying chain lengths (C5-C10) | To optimize lipophilicity and target engagement. |

| Functionalized Side Chains | Introduction of hydroxyl, keto, or carboxylic acid groups on the heptenyl chain | To improve solubility and introduce new hydrogen bonding interactions. |

| Prodrugs | Methylation or acylation of one or both catechol hydroxyls | To enhance metabolic stability and oral absorption. |

| Ring-Fused Analogs | Cyclization of the heptenyl chain to form a fused ring system | To restrict conformational flexibility and increase target selectivity. |

Elucidating Complex Metabolic Fates and Transformations in Biological Systems

A thorough understanding of the metabolic fate of 1,2-Benzenediol, 4-(1-heptenyl)- is crucial for its development as a potential therapeutic agent. The metabolism of this compound is likely to involve several pathways.

Phase I Metabolism: The catechol ring is susceptible to oxidation to form a reactive ortho-quinone, which can be subsequently conjugated. The hydroxyl groups can also be methylated by catechol-O-methyltransferase (COMT). The heptenyl side chain is a potential site for cytochrome P450-mediated oxidation, leading to epoxides, allylic alcohols, or further oxidation products.

Phase II Metabolism: The phenolic hydroxyl groups are expected to undergo extensive conjugation with glucuronic acid and sulfate. The reactive ortho-quinone can be detoxified by conjugation with glutathione (B108866) (GSH).

Future research should employ in vitro systems, such as liver microsomes and hepatocytes, as well as in vivo animal models to identify the major metabolites and the enzymes responsible for their formation.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of 1,2-Benzenediol, 4-(1-heptenyl)-, an integrated multi-omics approach is recommended.

Transcriptomics (RNA-Seq): This can reveal changes in gene expression in cells or tissues treated with the compound, providing insights into the cellular pathways it modulates.

Proteomics: By analyzing changes in the proteome, researchers can identify the specific protein targets of the compound and understand its post-translational effects.

Metabolomics: This will provide a snapshot of the metabolic changes induced by the compound, which can help to elucidate its mechanism of action and identify biomarkers of its biological effect.

By integrating these datasets, a systems-level picture of the compound's pharmacology and toxicology can be constructed, facilitating a more informed assessment of its therapeutic potential.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Benzenediol,4-(1-heptenyl)-, and how do alkyl chain modifications influence reactivity?

Answer: Synthesis typically involves electrophilic substitution or alkylation of the catechol (1,2-benzenediol) backbone. For example, tert-butyl-substituted catechol derivatives are synthesized via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like AlCl₃ . For the heptenyl substituent, a similar approach could be applied, but the longer alkyl chain may require controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid polymerization. Characterization should include NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to assess purity.

Q. How can researchers characterize the physicochemical properties of 1,2-Benzenediol,4-(1-heptenyl)-?

Answer:

- LogP (Lipophilicity): Use reversed-phase HPLC with a C18 column and a calibration curve of standards with known LogP values .

- Polar Surface Area (PSA): Calculate using computational tools like ChemDraw or Schrodinger’s QikProp, validated against experimental data from mass spectrometry .

- Stability: Perform accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure, monitored via UV-Vis spectroscopy .

Q. What spectroscopic techniques are optimal for structural elucidation of substituted catechols?

Answer:

- UV-Vis: Identify π→π* transitions in the aromatic ring (λ~270 nm) and shifts caused by substituents (e.g., alkyl or alkenyl groups) .

- FT-IR: Detect hydroxyl (3200–3600 cm⁻¹) and alkene (C=C stretch at ~1650 cm⁻¹) functional groups.

- NMR: ¹H NMR for alkyl chain conformation (δ 5–6 ppm for alkenyl protons) and ¹³C NMR for carbonyl/aromatic carbon assignments .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 1,2-Benzenediol,4-(1-heptenyl)- against enzymatic targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate binding to targets like SARS-CoV-2 RdRp (PDB: 6M71). Compare docking scores with known inhibitors (e.g., CID_12290195 in ) .

- QSAR Modeling: Train models using descriptors (e.g., LogP, PSA) from analogues like 4-tert-butylcatechol to predict antioxidant or antimicrobial activity .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in LogP values?

Answer:

- Method Validation: Cross-validate LogP measurements using HPLC (experimental) and software like MarvinSketch (computational). For example, reports LogP=3.78 for a methylhexyl derivative, while tert-butyl analogues in show lower LogP (~2.5) due to steric effects .

- Statistical Analysis: Apply ANOVA to compare results across labs, considering variables like solvent systems or column aging in HPLC.

Q. What strategies optimize the stability of 1,2-Benzenediol derivatives in aqueous solutions for biological assays?

Answer:

- pH Buffering: Use phosphate buffer (pH 6–8) to minimize oxidation of catechol hydroxyl groups.

- Antioxidant Additives: Include 0.1% ascorbic acid or EDTA to chelate metal ions that catalyze degradation .

- Lyophilization: Stabilize the compound as a lyophilized powder, reconstituting in DMSO immediately before assays.

Q. How does the heptenyl side chain influence interactions with lipid membranes or proteins?

Answer:

- Membrane Permeability: Use the PAMPA assay to compare permeability with shorter-chain derivatives. The heptenyl group’s hydrophobicity may enhance diffusion through lipid bilayers .

- Protein Binding: Conduct fluorescence quenching studies with bovine serum albumin (BSA) to quantify binding constants (Kd) and identify binding pockets via molecular dynamics simulations.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.